molecular formula C8H16ClNO2 B12314059 1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride

1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride

Katalognummer: B12314059
Molekulargewicht: 193.67 g/mol
InChI-Schlüssel: OQHFZECFUQVVFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

The synthesis of 1,2-dimethylpiperidine-4-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the acid-mediated annulation through the aza-Pummerer approach. This method promotes the formation of a carbenium ion from dimethyl sulfoxide via Pummerer fragmentation, with hydrochloric acid acting as a chlorine source . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2-dimethylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used. For instance, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-Methylpiperidine-4-carboxylic acid hydrochloride: This compound has a similar structure but with one less methyl group.

    2,4-Dimethylpiperidine: Another derivative of piperidine with different functional groups.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties .

Eigenschaften

Molekularformel

C8H16ClNO2

Molekulargewicht

193.67 g/mol

IUPAC-Name

1,2-dimethylpiperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6-5-7(8(10)11)3-4-9(6)2;/h6-7H,3-5H2,1-2H3,(H,10,11);1H

InChI-Schlüssel

OQHFZECFUQVVFE-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CCN1C)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.